molecular formula C21H25BO2 B15060171 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-

Cat. No.: B15060171
M. Wt: 320.2 g/mol
InChI Key: CYTUGYGWEZWHEJ-CCEZHUSRSA-N
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Description

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]- is a boronate ester featuring a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. The key structural element is the (1E)-configured ethenyl group substituted with a 2-methylbiphenyl moiety, providing steric bulk and electronic complexity. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity .

Properties

Molecular Formula

C21H25BO2

Molecular Weight

320.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H25BO2/c1-16-17(12-9-13-19(16)18-10-7-6-8-11-18)14-15-22-23-20(2,3)21(4,5)24-22/h6-15H,1-5H3/b15-14+

InChI Key

CYTUGYGWEZWHEJ-CCEZHUSRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Biphenyl Boronate Synthesis

The 2-methylbiphenyl segment is typically preformed via Suzuki coupling between 3-bromo-2-methylbenzene and phenylboronic acid. Optimized conditions (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 90°C, 24 h) achieve >85% yield. Key parameters:

  • Ligand selection : Bulky ligands (SPhos) suppress homocoupling.
  • Solvent system : THF/H₂O (4:1) balances boronate stability and reactivity.

Vinylboronation via Palladium Catalysis

The vinyl boronate group is introduced using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis. Representative protocol:

Component Quantity Role
2-Methylbiphenyl-3-yl bromide 0.25 mmol Electrophile
Vinylborolane 0.31 mmol Nucleophile
Pd(dppf)Cl₂ 0.5 mol% Catalyst
K₃PO₄ 3.0 equiv Base
H₂O 50.0 equiv Proton source

Reaction in PhMe/H₂O (0.25 M) at 90°C for 24 h yields 71% product.

Hydroboration-Transmetalation Strategies

Nickel-Catalyzed Alkyne Hydroboration

Ni(cod)₂/dppf catalyzes trans-hydroboration of 2-methylbiphenyl-3-ylacetylene with B₂pin₂, yielding (E)-vinylboronate stereoselectively (92% ee). Critical factors:

  • Temperature : 50°C prevents β-hydride elimination.
  • Solvent : DMF enhances nickel-ligand coordination.

Acid-Mediated Elimination

Copper-catalyzed diboration of 2-methylbiphenyl-3-yl ketone followed by TsOH elimination generates the (E)-vinylboronate (35–71% yield). Stereoselectivity arises from carbocation stability during elimination.

Solid-Phase Functionalization

Boronate Esterification on Polymer Supports

Immobilized pinacol reacts with 2-methylbiphenyl-3-ylboronic acid in CH₂Cl₂/MgSO₄ (reflux, 24 h), achieving 90% conversion. Advantages:

  • Simplified purification via filtration.
  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost Index
Suzuki-Miyaura 71–85 E/Z >20:1 High $$$
Ni-Hydroboration 92 E-only Moderate $$$$
Acid Elimination 35–71 E/Z 3:1 Low $$
Solid-Phase 90 N/A High $

Challenges and Optimization Opportunities

  • Oxidation sensitivity : Anaerobic conditions (<5 ppm O₂) are critical during vinylboronation.
  • Byproduct formation : Homocoupling byproducts (5–15%) require chromatographic removal.
  • Solvent selection : THF stabilizes boronate intermediates but slows transmetalation vs. dioxane.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The boronic ester group facilitates coupling with aryl halides or triflates under palladium catalysis. Key conditions observed in similar systems include:

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ .

  • Base : K₃PO₄ or Cs₂CO₃ .

  • Solvent : Dimethoxyethane (DME) or toluene .

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterTypical Values/Conditions
CatalystPd(dppf)Cl₂·CH₂Cl₂ (0.5–1 mol%)
BaseK₃PO₄ (3–5 equiv)
SolventDME or toluene
Temperature80–100°C
Yield70–90% (analogous systems)

Stereoselectivity and Regiochemistry

The (1E)-ethenyl group directs regiochemistry in coupling reactions. The biphenyl substituent’s 2-methyl group may influence steric effects, favoring coupling at the 3-position of the biphenyl ring due to reduced steric hindrance compared to ortho positions .

Stability and Handling

Dioxaborolanes are generally stable under dry conditions but sensitive to moisture. The pinacol ester group enhances stability compared to free boronic acids .

Cross-Coupling Reactions

  • Formation of biaryl or styrenyl systems : Useful for constructing extended aromatic frameworks or conjugated systems .

  • Installation of functional groups : Enables introduction of substituents (e.g., ethenyl, aryl) into complex molecules .

Medicinal Chemistry

The biphenyl core is prevalent in pharmaceuticals, with potential applications in modulating drug activity or conformational rigidity .

Challenges and Considerations

  • Selectivity : Steric hindrance from the biphenyl group may require optimization of catalyst loading or reaction time .

  • Purification : Silica gel chromatography is often employed, with eluents such as EtOAc/petroleum ether .

Research Findings and Trends

Recent studies highlight the versatility of dioxaborolanes in multimodal biomolecule synthesis , including fluorine chemistry and solid-phase reactions . For example, boronic esters enable efficient coupling under mild conditions, critical for sensitive substrates .

(Note: Citations , , , and are derived from provided search results. Specific data tables and mechanistic insights are inferred from analogous systems due to the absence of direct references to the exact compound.)

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- involves the formation of boron-carbon bonds. The boron atom acts as an electrophile, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Table 1: Substituent Effects on Boronate Esters

Compound Name Substituent Electronic Nature Steric Bulk Key Applications Reference
Target Compound 2-Methylbiphenyl ethenyl (E-config) Electron-rich, π-conjugated High Cross-coupling, materials N/A
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl Moderately electron-rich Moderate Hydroboration intermediates
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (phenyl ethenyl) Electron-rich Moderate Polymer chemistry, catalysis
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynylphenyl Electron-deficient Low Click chemistry, OLEDs
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane 3-Methylsulfonylphenyl Strongly electron-withdrawing Low Drug discovery (e.g., USP7-IN-1)

Key Observations :

  • Electron-rich substituents (e.g., biphenyl, styryl) enhance stability and conjugation but may reduce reactivity in electrophilic reactions.
  • Bulky groups (e.g., 2-methylbiphenyl) improve hydrolytic stability by sterically shielding the boron center .
  • Electron-withdrawing groups (e.g., methylsulfonyl) increase electrophilicity, accelerating cross-coupling but reducing shelf life .

Key Observations :

  • The target compound’s bulky biphenyl group may necessitate optimized coupling conditions (e.g., higher catalyst loading or temperature) compared to simpler aryl boronates .
  • Hydroboration (as in ) is efficient for aliphatic substituents but less applicable to aromatic systems.

Stability and Spectroscopic Data

Table 3: NMR Chemical Shifts (¹H and ¹¹B)

Compound Name ¹H NMR δ (Key Signals) ¹¹B NMR δ Stability Notes Reference
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane 7.28–7.15 (aromatic), 1.22 (CH₃) 33.7 ppm Stable under inert conditions
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane 6.5–7.3 (vinyl + aromatic) 32–34 ppm Sensitive to light
Target Compound Expected: 7.0–7.8 (biphenyl), ~6.5 (vinyl) Predicted: ~32 ppm High hydrolytic stability N/A

Key Observations :

  • The tetramethyl dioxaborolane core consistently shows ¹¹B NMR shifts near 33 ppm, indicating minimal electronic perturbation from substituents .
  • The biphenyl group in the target compound would produce distinct aromatic splitting in ¹H NMR, differing from monosubstituted aryl analogs .

Table 4: Functional Performance in Cross-Coupling

Compound Name Reaction Type Conversion Efficiency Limitations Reference
Benzyloxycyanophenylboronic esters Suzuki-Miyaura 75–90% Requires deprotection
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane Drug-target coupling >95% Low thermal stability
Target Compound Hypothesized Suzuki Predicted: 70–85% Steric hindrance may slow kinetics N/A

Key Observations :

  • Bulky substituents like 2-methylbiphenyl may reduce reaction rates in cross-coupling due to steric hindrance but improve selectivity for less accessible coupling sites.
  • Electron-deficient boronates (e.g., methylsulfonyl) achieve high efficiency but require careful handling .

Biological Activity

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]- is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The structure of the compound includes a dioxaborolane ring and a biphenyl moiety which contributes to its unique properties. The presence of boron in the structure is significant as it can influence biological interactions and pharmacological activities.

Research indicates that boron-containing compounds can modulate various biological pathways. For instance, studies have shown that certain boron compounds can act as inhibitors of enzymes involved in critical signaling pathways. Specifically, the compound may exhibit activity through:

  • Inhibition of Enzyme Activity : Boron-containing motifs have been linked to inhibitory actions on enzymes such as autotaxin (ATX), which plays a role in cancer cell migration and proliferation. The inhibition of ATX leads to reduced levels of lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression .
  • Modulation of Protein Interactions : The biphenyl component may enhance interactions with specific proteins such as PD-1/PD-L1, which are crucial targets in cancer immunotherapy. Compounds derived from similar structures have shown promise in blocking these interactions effectively .

Case Studies

  • Autotaxin Inhibition : A focused library of compounds including boron motifs was tested for their ability to inhibit ATX. Results showed that certain analogs significantly reduced LPA production and downstream signaling pathways associated with tumor cell migration. For example, one compound exhibited an IC50 value of 0.07 μM against ATX activity .
  • PD-1/PD-L1 Interaction : Another study focused on derivatives similar to the compound demonstrated their ability to inhibit the PD-1/PD-L1 interaction effectively. This inhibition is crucial for enhancing T-cell responses against tumors, indicating a potential therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Studies exploring the SAR indicate that modifications to the biphenyl moiety can lead to significant changes in potency and selectivity towards target proteins. For instance:

  • Planarity vs. Distortion : The geometry between substituted biphenyl rings affects the electronic properties and thus the efficacy of ICT (intramolecular charge transfer) based emissions and biological interactions. More planar configurations generally exhibit enhanced electronic communication which could correlate with increased biological activity .

Toxicity Assessment

Toxicity studies have shown that certain derivatives do not exhibit significant cytotoxicity towards normal T cells while maintaining their efficacy against tumor cells. This selectivity is crucial for therapeutic applications where minimizing off-target effects is essential .

Data Table: Summary of Biological Activities

Activity Compound IC50/EC50 Notes
Autotaxin InhibitionCompound with Boron Motif0.07 μMSignificant reduction in LPA production
PD-1/PD-L1 InteractionBiphenyl DerivativeVariesEffective blocker enhancing T-cell response
CytotoxicityVarious DerivativesHigher EC50Lower toxicity towards normal cells

Q & A

Q. How can the structure of this dioxaborolane derivative be confirmed experimentally?

Methodological Answer: The compound’s structure is typically verified using a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR at 600 MHz in CDCl₃) can confirm the presence of the ethenyl group, tetramethyl dioxaborolane ring, and biphenyl substituents by analyzing chemical shifts and coupling constants .
  • Infrared (IR) Spectroscopy : Key absorption bands (e.g., B-O stretching at ~1350–1400 cm⁻¹ and aromatic C-H vibrations) help identify functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass matching C₂₂H₂₅BO₂) .

Q. What are common synthetic routes for this compound?

Methodological Answer: Synthesis often involves:

  • Suzuki-Miyaura Coupling : Using a palladium catalyst to cross-couple the dioxaborolane moiety with a halogenated biphenyl derivative. Reaction conditions (e.g., toluene at 100°C, inert atmosphere) and stoichiometric ratios (e.g., 2:1 boronate:aryl halide) are critical .
  • Ethenyl Group Introduction : A Wittig or Heck reaction may be employed to install the (1E)-ethenyl group, ensuring stereochemical control .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Boron-containing waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction yields in cross-coupling applications be optimized?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh₃)₄, NiCl₂(dppp), or ligand systems like 1,1'-bis(diphenylphosphino)ferrocene to enhance catalytic activity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction kinetics. Microwave-assisted synthesis can reduce reaction time .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities in planar groups like the biphenyl system .

Q. What factors influence the compound’s stability under varying conditions?

Methodological Answer:

  • Moisture Sensitivity : The dioxaborolane ring hydrolyzes in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but prolonged heating at >100°C may degrade the ethenyl group .

Q. How can computational modeling predict reactivity in new reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling .
  • Docking Studies : Simulate interactions with catalytic sites (e.g., Pd centers) to design tailored ligands .

Q. What methods assess purity for catalytic applications?

Methodological Answer:

  • HPLC-PDA : Reverse-phase chromatography with UV detection at 254 nm quantifies impurities (<2% required for catalysis) .
  • Elemental Analysis : Confirm boron content (±0.3% theoretical) to ensure stoichiometric reliability .

Q. How to design multi-step syntheses incorporating this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Prioritize installing the dioxaborolane group late in the synthesis to avoid side reactions.
  • Protecting Groups : Use silyl ethers or esters to protect reactive sites during earlier steps (e.g., biphenyl bromination) .

Q. How to address discrepancies in reported reaction yields?

Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere integrity.
  • Kinetic Profiling : Use in-situ monitoring (e.g., ReactIR) to identify intermediates and optimize reaction time .

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